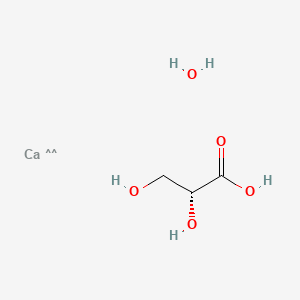
CID 164185405
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glyceric acid calcium salt dihydrate, also known as ®-2,3-Dihydroxypropanoic acid calcium salt dihydrate, is a chemical compound with the molecular formula [HOCH2CH(OH)CO2]2Ca·2H2O. It is a white to off-white solid that is slightly soluble in water. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
D-Glyceric acid calcium salt dihydrate can be synthesized through the reaction of D-Glyceric acid with calcium hydroxide in the presence of water. The reaction typically involves dissolving D-Glyceric acid in water, followed by the addition of calcium hydroxide. The mixture is then stirred and heated to facilitate the formation of the calcium salt. The resulting product is then filtered, washed, and dried to obtain the dihydrate form .
Industrial Production Methods
Industrial production of D-Glyceric acid calcium salt dihydrate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to optimize the production process .
化学反応の分析
Types of Reactions
D-Glyceric acid calcium salt dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form other derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of D-Glyceric acid calcium salt dihydrate can lead to the formation of diacylester derivatives.
Reduction: Reduction reactions can yield simpler alcohol derivatives.
Substitution: Substitution reactions can produce various esterified products.
科学的研究の応用
D-Glyceric acid calcium salt dihydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds, including diacylester derivatives.
Biology: The compound is utilized in studies related to calcium signaling and cellular physiology.
Industry: The compound is used in the production of cosmetics and healthcare products due to its stabilizing properties
作用機序
The mechanism of action of D-Glyceric acid calcium salt dihydrate involves its role in calcium signaling pathways. The compound interacts with calcium ions, influencing various cellular processes. It can modulate the activity of calcium-dependent enzymes and proteins, thereby affecting cellular functions such as muscle contraction, neurotransmitter release, and cell proliferation .
類似化合物との比較
Similar Compounds
- DL-Glyceric acid hemicalcium salt hydrate
- L-(-)-Glyceric acid hemicalcium salt monohydrate
- D-Glyceric acid sodium salt
- Tartronic acid
- Glycolic acid
- Dihydroxyacetone
Uniqueness
D-Glyceric acid calcium salt dihydrate is unique due to its specific stereochemistry and its ability to form stable dihydrate crystals. This compound’s unique properties make it particularly useful in applications requiring precise control over calcium ion concentrations and interactions .
特性
分子式 |
C3H8CaO5 |
|---|---|
分子量 |
164.17 g/mol |
InChI |
InChI=1S/C3H6O4.Ca.H2O/c4-1-2(5)3(6)7;;/h2,4-5H,1H2,(H,6,7);;1H2/t2-;;/m1../s1 |
InChIキー |
RQHUTGHQQYISKB-YBBRRFGFSA-N |
異性体SMILES |
C([C@H](C(=O)O)O)O.O.[Ca] |
正規SMILES |
C(C(C(=O)O)O)O.O.[Ca] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]chromen-4-one](/img/structure/B12324583.png)
![carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine](/img/structure/B12324595.png)
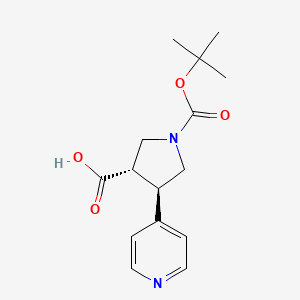
![33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-30-propyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B12324609.png)

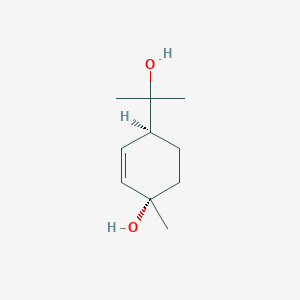
![[2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride](/img/structure/B12324628.png)
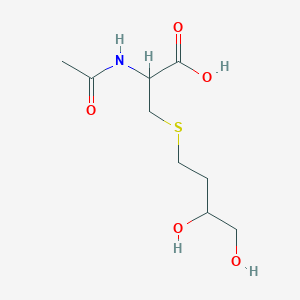

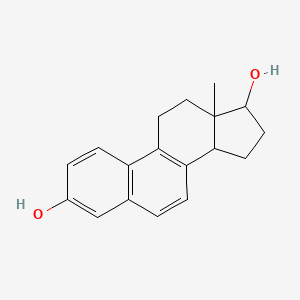
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12324644.png)
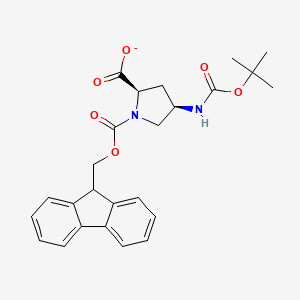
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-difluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12324670.png)
